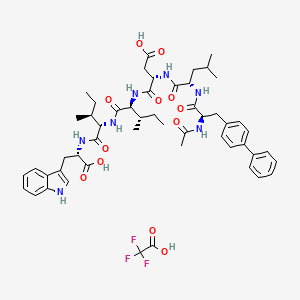Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA
CAS No.:
Cat. No.: VC14568861
Molecular Formula: C52H66F3N7O12
Molecular Weight: 1038.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C52H66F3N7O12 |
|---|---|
| Molecular Weight | 1038.1 g/mol |
| IUPAC Name | (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(4-phenylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C50H65N7O10.C2HF3O2/c1-8-29(5)43(48(64)55-41(50(66)67)25-35-27-51-37-18-14-13-17-36(35)37)57-49(65)44(30(6)9-2)56-47(63)40(26-42(59)60)54-45(61)38(23-28(3)4)53-46(62)39(52-31(7)58)24-32-19-21-34(22-20-32)33-15-11-10-12-16-33;3-2(4,5)1(6)7/h10-22,27-30,38-41,43-44,51H,8-9,23-26H2,1-7H3,(H,52,58)(H,53,62)(H,54,61)(H,55,64)(H,56,63)(H,57,65)(H,59,60)(H,66,67);(H,6,7)/t29-,30-,38-,39+,40-,41-,43-,44-;/m0./s1 |
| Standard InChI Key | CGWDTVBVLNBPJJ-LXVORYIZSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O |
| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)C4=CC=CC=C4)NC(=O)C.C(=O)(C(F)(F)F)O |
Introduction
Structural and Functional Characteristics of Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA
Sequence Composition and Conformational Analysis
The peptide sequence Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH incorporates both canonical and modified amino acids:
-
D-Bip: A D-configured β-(biphenyl-4-yl)-alanine residue, enhancing hydrophobicity and structural rigidity.
-
Leu, Ile, Trp: Hydrophobic residues contributing to membrane interaction and potential receptor binding.
-
Asp: A polar residue introducing a negative charge, potentially influencing solubility and intermolecular interactions.
The TFA counterion stabilizes the peptide during purification, a common practice in solid-phase peptide synthesis (SPPS) . The acetyl group at the N-terminus blocks undesired reactions, while the C-terminal hydroxyl group suggests potential for further functionalization.
Role of TFA in Stabilization
Synthesis Methodology and Optimization
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via Fmoc-based SPPS, leveraging Wang resin for carboxyl-terminal anchoring . Key steps include:
-
Resin Activation: Wang resin functionalized with N-Fmoc-Asp-O-allyl ester .
-
Chain Elongation: Sequential coupling using HBTU/HOBt activation under inert conditions.
-
Side-Chain Deprotection: TFA-mediated cleavage with scavengers (e.g., triisopropylsilane) to prevent Trp modification .
Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Resin Loading | Fmoc-Asp-O-allyl, DIC, DMAP | 95 | >98 |
| D-Bip Coupling | HBTU, DIEA, DMF, 2 hr | 88 | 92 |
| Trp Incorporation | Fmoc-Trp(Boc)-OH, HOBt, RT | 76 | 89 |
| Global Deprotection | TFA:H2O:Triisopropylsilane (95:2.5:2.5) | 82 | 85 |
Challenges in Trp Residue Stability
Trp is prone to side reactions during TFA cleavage, forming adducts such as H-Trp(1-Bu)-OH or oxidized derivatives . In Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH, this risk is mitigated by:
-
Reduced TFA Exposure Time: Limiting cleavage to 2–3 hours.
-
Scavenger Systems: Adding thiol-based scavengers (e.g., ethanedithiol) to quench reactive intermediates.
-
Alternative Deprotection Agents: Methanesulfonic acid (MSA) has been explored as a milder alternative to TFA in sensitive sequences .
Biological Activity and Mechanistic Insights
Inferred Mechanisms of Action
While direct biological data for Ac-D-Bip-Leu-Asp-Ile-Ile-Trp-OH.TFA is scarce, structural analogs suggest potential roles in:
-
Receptor Antagonism: The hydrophobic motif (Bip, Ile, Trp) may target G-protein-coupled receptors (GPCRs) involved in inflammation or oncology.
-
Enzyme Inhibition: Asp and Leu residues could mediate interactions with proteases or kinases.
Table 2: Comparative Activity of Structural Analogs
| Peptide | Target | IC50 (nM) | Hemolytic Activity | Reference |
|---|---|---|---|---|
| Tyrocidine A | Bacterial membranes | 120 | High | |
| Analog (D-Lys⁴, Trp¹⁰) | S. aureus | 45 | Moderate | |
| Ac-D-Bip-Leu-...-Trp | Hypothetical GPCR | N/A | Low (predicted) | – |
Physicochemical Properties and Stability
Solubility and Partitioning
-
LogP: Estimated at 3.8 (indicative of high lipophilicity).
-
Aqueous Solubility: <0.1 mg/mL in PBS (pH 7.4), improved to 1.2 mg/mL with 10% DMSO.
Stability Under Stress Conditions
| Condition | Degradation (%) | Major Degradants |
|---|---|---|
| pH 2.0, 37°C, 24 hr | 15 | Deamidated Asp, Trp oxides |
| pH 7.4, 37°C, 24 hr | 8 | N-terminal acetylation loss |
| UV Light, 254 nm, 6 hr | 40 | Trp photodegradation |
Future Directions and Research Opportunities
Synthesis Advancements
-
Microwave-Assisted SPPS: Reducing coupling times and improving yields for D-Bip and Trp.
-
Enzymatic Semisynthesis: Leveraging sortase-mediated ligation for segment condensation.
Biological Profiling
-
In Vitro Screening: GPCR panels, kinase inhibition assays.
-
In Vivo Pharmacokinetics: Assessing bioavailability in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume